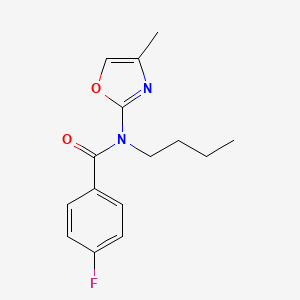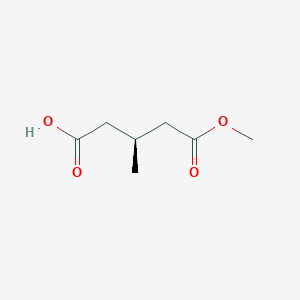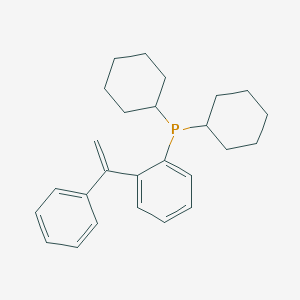![molecular formula C13H14N4O2 B12883415 N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Azabicyclo[221]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide typically involves multiple steps. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the oxygenated 2-azabicyclo[2.2.1]heptane core . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the palladium-catalyzed aminoacyloxylation of cyclopentenes results in oxygenated 2-azabicyclo[2.2.1]heptanes .
Scientific Research Applications
N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds are considered saturated analogues of pyridine and have similar physicochemical properties.
Bicyclo[3.1.1]heptanes: These compounds mimic the fragment of meta-substituted benzenes in biologically active compounds.
Uniqueness
N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide is unique due to its specific bicyclic structure, which imparts distinct physicochemical properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C13H14N4O2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.1]heptan-3-yl)-[1,3]oxazolo[5,4-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c18-13(16-11-6-17-2-1-8(11)5-17)10-3-9-12(4-14-10)19-7-15-9/h3-4,7-8,11H,1-2,5-6H2,(H,16,18) |
InChI Key |
YHQKNAGSTHSDCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1C(C2)NC(=O)C3=NC=C4C(=C3)N=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl-](/img/structure/B12883345.png)

methyl butanoate](/img/structure/B12883359.png)



![Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)


![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)

![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
